Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
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Overview
Description
Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, including a tert-butylamino group, a hydroxy group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. The starting materials may include cyclohexene derivatives, tert-butylamine, and ethyl chloroformate. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5R)-5-(amino)-4-hydroxy-3-(methoxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(ethoxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H33NO4 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
ethyl (3R,4R,5R)-5-(tert-butylamino)-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H33NO4/c1-7-13(8-2)23-15-11-12(17(21)22-9-3)10-14(16(15)20)19-18(4,5)6/h11,13-16,19-20H,7-10H2,1-6H3/t14-,15-,16-/m1/s1 |
InChI Key |
QKBSLGDKUALQOQ-BZUAXINKSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1O)NC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)NC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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